molecular formula C16H13N3O5S2 B2756060 Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate CAS No. 329903-03-9

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2756060
CAS No.: 329903-03-9
M. Wt: 391.42
InChI Key: LJHLLCCUEQJTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of Benzo[b]thiophene Moiety: This step involves the cyclization of appropriate precursors in the presence of a catalyst.

    Functionalization: The nitro group is introduced via nitration reactions, and the ethyl ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thiazole and benzo[b]thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole and benzo[b]thiophene rings can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate: Unique due to its specific functional groups and ring structure.

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but differ in other functional groups.

    Benzo[b]thiophene Derivatives: Compounds like raloxifene and zileuton share the benzo[b]thiophene ring but differ in other functional groups.

Uniqueness

This compound is unique due to the combination of the thiazole and benzo[b]thiophene rings with a nitro group and ethyl ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-2-24-14(20)7-10-8-25-16(17-10)18-15(21)13-6-9-5-11(19(22)23)3-4-12(9)26-13/h3-6,8H,2,7H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHLLCCUEQJTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.